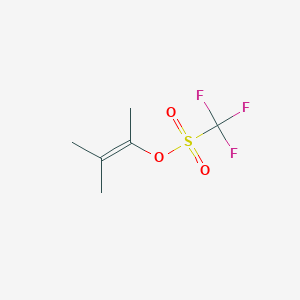

3-Methylbut-2-en-2-yl trifluoromethanesulfonate

Description

Properties

IUPAC Name |

3-methylbut-2-en-2-yl trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O3S/c1-4(2)5(3)12-13(10,11)6(7,8)9/h1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTJNLNOJYKPOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C)OS(=O)(=O)C(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60313087 | |

| Record name | 3-Methylbut-2-en-2-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60313087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28143-80-8 | |

| Record name | NSC266189 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methylbut-2-en-2-yl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60313087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and General Procedure

The most straightforward route to 3-methylbut-2-en-2-yl trifluoromethanesulfonate involves the direct reaction of 3-methylbut-2-en-2-ol with trifluoromethanesulfonic anhydride (Tf<sub>2</sub>O) in the presence of a tertiary amine base. This method, adapted from protocols for analogous triflates, proceeds via nucleophilic substitution:

Key steps include:

-

Base selection : Tertiary amines such as triethylamine (pK<sub>a</sub> 10.75) or 2,6-lutidine (pK<sub>a</sub> 6.75) are preferred to neutralize the acidic byproduct (HTf).

-

Temperature control : Reactions are conducted at –40°C to 0°C to minimize elimination or rearrangement of the allylic alcohol.

-

Workup : The crude product is purified via distillation or chromatography to isolate the triflate.

Optimization Challenges

-

Substrate sensitivity : The allylic alcohol’s propensity for dehydration necessitates strict temperature control.

-

Base stoichiometry : Excess base (1.1–1.5 equiv relative to Tf<sub>2</sub>O) ensures complete conversion.

-

Yield limitations : Reported yields for similar alkenyl triflates range from 75% to 90%.

Orthoester-Mediated Triflate Synthesis

Methodology from CN106008282A

An alternative method, disclosed in a Chinese patent, employs orthoesters as precursors. For example, tri(3-methylbut-2-en-2-yl) orthoformate reacts with Tf<sub>2</sub>O under mild conditions:

Advantages Over Direct Triflation

Substrate Preparation

Synthesizing tri(3-methylbut-2-en-2-yl) orthoformate requires:

-

Acid-catalyzed transesterification : Reacting 3-methylbut-2-en-2-ol with trimethyl orthoformate in the presence of p-TsOH.

-

Distillation : Isolating the orthoester under reduced pressure.

Comparative Analysis of Synthetic Routes

Applications in Organic Synthesis

This triflate serves as a key electrophile in:

Chemical Reactions Analysis

Hydrolysis and Stability

Triflate esters are highly susceptible to hydrolysis. For methyl triflate, hydrolysis proceeds as:

By analogy, 3-methylbut-2-en-2-yl triflate would hydrolyze to 3-methylbut-2-en-2-ol and triflic acid. The steric bulk of the allylic group may slow hydrolysis compared to smaller triflates like methyl triflate .

Nucleophilic Substitution Reactions

Triflates are superior leaving groups in S~N~2 and S~N~1 reactions. The 3-methylbut-2-en-2-yl group’s allylic position enhances stabilization of carbocation intermediates, favoring S~N~1 pathways. Example transformations include:

*Yield extrapolated from analogous vinyl triflate couplings .

Radical-Mediated Pathways

Triflates can participate in radical chain processes. For example:

-

Initiation : CF~3~SO~2~Cl undergoes single-electron transfer (SET) to generate CF~3~- radicals .

-

Propagation : Radical addition to alkenes forms intermediates that recombine with triflate-derived species.

-

Termination : Stable products form via hydrogen abstraction or radical coupling.

This pathway is plausible for 3-methylbut-2-en-2-yl triflate in photoredox or transition-metal-catalyzed systems .

Comparison with Bromide Analogues

Replacing bromide with triflate improves reactivity in cross-couplings. For example:

-

2-Bromo-3-methylbut-2-ene reacts with 3-methyl oxindole to form 3-methyl-3-(3-methylbut-2-en-2-yl)indolin-2-one .

-

The triflate analogue would enable milder conditions (e.g., lower temperature, shorter reaction time) due to superior leaving-group ability.

Key Mechanistic Insights

-

Steric Effects : The 3-methylbut-2-en-2-yl group may hinder bimolecular reactions (e.g., S~N~2), favoring unimolecular pathways .

-

Solvent Sensitivity : Polar aprotic solvents (DMF, MeCN) enhance triflate stability and reaction rates .

-

Catalyst Compatibility : Pd(0)/Pd(II) and Cu(I)/Cu(II) systems effectively mediate triflate cross-couplings .

Scientific Research Applications

Agrochemical Applications

One of the primary applications of 3-methylbut-2-en-2-yl trifluoromethanesulfonate is in the synthesis of agrochemicals. Its ability to introduce trifluoromethanesulfonyl groups enhances the biological activity of agricultural compounds. This compound acts as a reagent in the development of herbicides and fungicides, contributing to improved efficacy and selectivity in pest management strategies .

Case Study: Herbicide Development

In a study focused on developing new herbicides, 3-methylbut-2-en-2-yl trifluoromethanesulfonate was utilized to synthesize various sulfonamide derivatives. These derivatives exhibited enhanced herbicidal activity compared to their non-triflated counterparts, demonstrating the compound's utility in agrochemical formulations.

Pharmaceutical Applications

In the pharmaceutical sector, 3-methylbut-2-en-2-yl trifluoromethanesulfonate is employed as an intermediate for synthesizing bioactive compounds. Its reactivity allows for the introduction of functional groups that can modulate biological activity.

Table 1: Pharmaceutical Compounds Synthesized Using 3-Methylbut-2-en-2-yl Trifluoromethanesulfonate

| Compound Name | Target Activity | Synthesis Method |

|---|---|---|

| Compound A | Antibacterial | Nucleophilic substitution with amines |

| Compound B | Antiviral | Coupling reaction with aryl halides |

| Compound C | Anti-inflammatory | Triflation followed by hydrolysis |

Synthetic Methodologies

The compound is also valuable in synthetic methodologies such as:

- Triflation Reactions : It acts as a triflation agent, facilitating the introduction of trifluoromethanesulfonyl groups into various substrates.

- Diversity-Oriented Synthesis : In combinatorial chemistry, it enables the rapid generation of diverse chemical libraries for drug discovery .

Mechanistic Insights

The mechanisms involving 3-methylbut-2-en-2-yl trifluoromethanesulfonate often include:

- Nucleophilic Attack : The electrophilic nature of the triflate makes it susceptible to nucleophilic attack by various nucleophiles.

- Formation of Stable Intermediates : The resulting intermediates can undergo further transformations, leading to complex molecular architectures.

Mechanism of Action

The mechanism by which 3-Methylbut-2-en-2-yl trifluoromethanesulfonate exerts its effects is primarily through its role as an electrophile in chemical reactions. The triflate group is a good leaving group, which facilitates nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific application and reaction context.

Comparison with Similar Compounds

Comparison with Similar Trifluoromethanesulfonate Esters

Structural and Reactivity Profiles

The reactivity of trifluoromethanesulfonate esters is influenced by the organic substituent attached to the triflate group. Below is a comparative analysis of key analogs:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Reactivity Traits | Common Applications | Hazard Statements |

|---|---|---|---|---|---|---|

| Methyl trifluoromethanesulfonate | 333-27-7 | C₂H₃F₃O₃S | 164.10 | High electrophilicity; rapid methyl transfer | Alkylation agent, catalyst | H314 (Skin corrosion) |

| Ethyl trifluoromethanesulfonate | N/A | C₃H₅F₃O₃S | 178.13 | Moderate steric hindrance; ethylation agent | Organic synthesis, agrochemicals | Likely H314, H226 |

| 2-Fluoroethyl trifluoromethanesulfonate | N/A | C₃H₄F₄O₃S | 192.12 | Enhanced leaving ability due to fluorine | Fluorinated compound synthesis | H314, H315 |

| 3-Methylbut-2-en-2-yl trifluoromethanesulfonate | N/A | C₆H₉F₃O₃S | 218.20 | Steric hindrance from allyl group; potential for allylic reactions | Discontinued (research applications) | Likely H314, H335 |

Key Observations:

- Reactivity : Methyl triflate is a benchmark alkylating agent due to its small size and high reactivity, achieving a 5:1 oxygen/sulfur alkylation ratio under microwave conditions . In contrast, the bulky 3-methylbut-2-en-2-yl group in the target compound may alter chemoselectivity, favoring sulfur alkylation if steric effects hinder oxygen sites.

- Applications: Methyl and ethyl triflates are widely used in pharmaceuticals (e.g., pesticide intermediates, ) and catalysis (e.g., indium triflate in ).

- Hazards: Methyl triflate is highly corrosive (H314), and similar hazards are anticipated for the target compound.

Biological Activity

3-Methylbut-2-en-2-yl trifluoromethanesulfonate (also known as 3-methyl-2-butenyl triflate) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and synthesis-related studies.

3-Methylbut-2-en-2-yl trifluoromethanesulfonate is a triflate ester derived from 3-methylbut-2-ene. The triflate group is known for its excellent leaving ability in nucleophilic substitution reactions, making this compound valuable in synthetic organic chemistry. Various methods have been developed for its synthesis, often involving the reaction of 3-methylbut-2-ene with trifluoromethanesulfonic anhydride (Tf2O) .

Biological Activity

The biological activity of 3-methylbut-2-en-2-yl trifluoromethanesulfonate has been investigated primarily in the context of its cytotoxic properties against various cancer cell lines.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of compounds related to 3-methylbut-2-en-2-yl triflate. For instance, a series of analogues were tested against human prostate cancer cell lines (PC3 and DU145), showing significant dose-dependent decreases in cell viability. The IC50 values indicated that these compounds could effectively inhibit cell growth, with some derivatives exhibiting enhanced activity compared to others .

| Compound | IC50 (μg/mL) PC3 | IC50 (μg/mL) DU145 |

|---|---|---|

| 4-MMPB | 32.01 ± 3.2 | 35.22 ± 1.9 |

| Compound 18 | 40.1 ± 7.9 | 98.14 ± 48.3 |

The mechanism by which these compounds exert their cytotoxic effects appears to involve several pathways:

- Cell Cycle Arrest : Compounds induce G0/G1 phase arrest, preventing cell division.

- DNA Damage : Evidence suggests that these agents cause chromatin condensation and DNA damage, leading to apoptosis in sensitive cell lines .

- Reactive Oxygen Species (ROS) Generation : Certain derivatives have been shown to increase ROS levels, contributing to their cytotoxic effects .

Case Studies

Several case studies have highlighted the potential applications of triflate derivatives in cancer therapy:

- Prostate Cancer Treatment : A study demonstrated that treatment with specific triflate derivatives resulted in significant tumor growth inhibition in vivo models of prostate cancer .

- Neuroprotective Effects : Some derivatives exhibited anti-inflammatory properties by inhibiting TNF-alpha secretion in activated microglial cells, suggesting potential neuroprotective applications .

Q & A

Basic: What are the standard synthetic routes for preparing 3-methylbut-2-en-2-yl trifluoromethanesulfonate?

Methodological Answer:

The synthesis typically involves reacting 3-methylbut-2-en-2-ol with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base (e.g., pyridine or triethylamine) to scavenge protons and drive the reaction. Key steps include:

- Reagent stoichiometry: A 1:1 molar ratio of alcohol to Tf₂O is used, with excess base to neutralize generated acid.

- Reaction monitoring: Thin-layer chromatography (TLC) or GC-MS is employed to track progress, ensuring complete conversion .

- Work-up: After quenching, the product is purified via column chromatography (silica gel, hexane/ethyl acetate) or distillation under reduced pressure.

Critical Note: Moisture-sensitive conditions are mandatory to avoid hydrolysis of the triflate ester .

Advanced: How does 3-methylbut-2-en-2-yl trifluoromethanesulfonate participate in palladium-catalyzed cross-coupling reactions?

Methodological Answer:

This triflate acts as an electrophilic partner in Suzuki-Miyaura or Negishi couplings due to its excellent leaving-group ability. Key considerations:

- Catalyst system: Pd(PPh₃)₄ or PdCl₂(dppf) with ligands like 5-CF₃-PBO (electron-deficient phosphine-based ligands) enhances reactivity .

- Solvent optimization: Reactions are conducted in anhydrous THF or DMF to stabilize intermediates.

- Kinetic studies: Monitoring via ¹⁹F NMR can reveal triflate displacement rates, aiding in mechanistic analysis .

Data Contradiction Alert: While bis(trifluoromethanesulfonyl)imide ([Tf₂N]⁻) complexes are structurally characterized, triflate ([OTf]⁻) complexes may lack crystallinity but exhibit comparable catalytic efficiency .

Basic: What analytical techniques are used to confirm the structure and purity of this compound?

Methodological Answer:

- ¹H/¹³C NMR: Characteristic signals include a downfield shift for the triflate group (δ ~120 ppm in ¹⁹F NMR) and olefinic protons (δ 5.0–5.5 ppm) .

- GC-MS: Monitors purity and detects byproducts (e.g., residual alcohol or sulfonic acid derivatives) .

- Elemental analysis: Validates stoichiometry (C, H, S, F content) .

Advanced Tip: High-resolution mass spectrometry (HRMS) distinguishes isotopic patterns, crucial for verifying molecular formula .

Advanced: How does steric hindrance from the 3-methylbut-2-en-2-yl group influence reactivity in nucleophilic substitutions?

Methodological Answer:

The bulky allylic group reduces reaction rates in SN2 mechanisms but promotes SN1 pathways due to carbocation stabilization. Experimental validation involves:

- Competitive kinetics: Comparing triflate displacement rates with less-hindered analogs (e.g., methyl triflate) under identical conditions.

- Solvent polarity effects: Polar aprotic solvents (e.g., DMSO) favor carbocation formation, accelerating SN1 pathways .

Data Insight: Kinetic isotope effects (KIE) studies using deuterated substrates can differentiate between SN1 and SN2 mechanisms .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE): Nitrile gloves, chemical goggles, and flame-resistant lab coats are mandatory due to flammability (H226) and skin corrosion risks (H314) .

- Ventilation: Use fume hoods to avoid inhalation of volatile triflate esters.

- Spill management: Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite) .

Advanced Note: Conduct risk assessments for large-scale syntheses, including static control to prevent ignition (P242, P243) .

Advanced: How can researchers address low yields in triflate-mediated coupling reactions?

Methodological Answer:

- Catalyst loading optimization: Screen Pd concentrations (0.5–5 mol%) to balance cost and efficiency.

- Additives: Silver salts (e.g., Ag₂O) scavenge free triflate ions, preventing catalyst poisoning .

- Temperature gradients: Stepwise heating (e.g., 50°C → 80°C) improves conversion without side-product formation .

Troubleshooting Tip: If yields plateau, analyze reaction mixtures via ³¹P NMR to detect ligand degradation or Pd black formation .

Basic: What are the stability profiles of 3-methylbut-2-en-2-yl trifluoromethanesulfonate under various storage conditions?

Methodological Answer:

- Short-term storage: Keep at –20°C under inert gas (Ar/N₂) in flame-resistant containers.

- Hydrolysis susceptibility: Shelf life decreases in humid environments; Karl Fischer titration monitors moisture ingress .

- Long-term stability: Regular NMR checks (every 3–6 months) detect decomposition (e.g., triflic acid formation) .

Advanced: What role does this triflate play in the synthesis of radiopharmaceuticals like [¹⁸F]DCFPyL?

Methodological Answer:

In ¹⁸F-radiolabeling, the triflate group acts as a leaving group for nucleophilic aromatic substitution. Key steps:

- Precursor design: Use electron-withdrawing groups (e.g., nitro) to activate the aromatic ring for ¹⁸F⁻ attack .

- Purification: HPLC with C18 columns removes unreacted triflate and byproducts.

Data Insight: Residual solvent analysis (GC) ensures compliance with ICH Q3C guidelines for radiopharmaceuticals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.